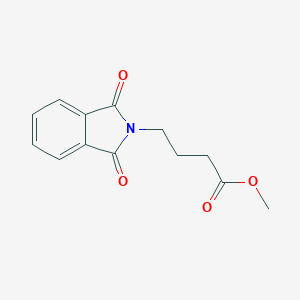

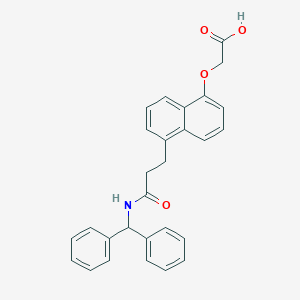

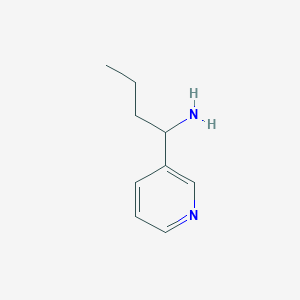

N-(4-acetylphenyl)-2-methylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-acetylphenyl)-2-methylpropanamide (NAPMPA) is a synthetic compound that has been used in various scientific research applications. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions. NAPMPA has also been studied for its biochemical and physiological effects, and for its potential applications in lab experiments.

科学的研究の応用

Crystal Structure and Spectroscopic Analysis

Research into compounds related to N-(4-acetylphenyl)-2-methylpropanamide often focuses on their crystal structure and spectroscopic properties. For example, a study on the crystalline organic compound N-(4-acetylphenyl)quinoline-3-carboxamide provides in-depth structural analysis through spectral characterization (FT-IR, NMR, UV-Vis spectroscopy) and X-ray diffraction, demonstrating the utility of these compounds in understanding molecular geometries and interactions (Polo-Cuadrado et al., 2021).

Synthesis and Antimicrobial Properties

Compounds containing the 4-acetylphenyl fragment have been synthesized and tested for their antibacterial and antifungal activities. For instance, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments demonstrated significant antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Baranovskyi et al., 2018).

Biological Evaluation and Molecular Modeling

N-(4-acetylphenyl)carbamothioyl derivatives have been synthesized and evaluated for their inhibitory properties against various enzymes, showcasing their potential in therapeutic applications. One particular study found that such a compound exhibited significant enzyme inhibition activity, suggesting its utility as a multitarget-directed ligand in drug development (Saeed et al., 2022).

Photopolymerization and Material Science

Research into N-(4-acetylphenyl)-2-methylpropanamide analogues has also extended into material science, where their potential as photoinitiators in nitroxide-mediated photopolymerization has been explored. This application demonstrates the role of these compounds in advancing polymer chemistry and material engineering (Guillaneuf et al., 2010).

作用機序

Target of Action

The primary targets of N-(4-acetylphenyl)-2-methylpropanamide are the enzymes acetyl cholinesterase (AChE) and butyl cholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system .

Mode of Action

N-(4-acetylphenyl)-2-methylpropanamide interacts with its targets, AChE and BChE, by inhibiting their activity . The compound exhibits stronger interactions with AChE and BChE with binding energies of -7.5 and -7.6 kcal/mol, respectively . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter .

Biochemical Pathways

The inhibition of AChE and BChE by N-(4-acetylphenyl)-2-methylpropanamide affects the cholinergic pathway . This pathway is involved in many physiological functions, including muscle movement, breathing, heart rate, learning, and memory. The increase in acetylcholine concentration due to the inhibition of AChE and BChE can lead to enhanced signal transmission in the cholinergic pathway .

Result of Action

The inhibition of AChE and BChE by N-(4-acetylphenyl)-2-methylpropanamide leads to an increase in acetylcholine levels . This can enhance signal transmission in the nervous system, potentially affecting various physiological functions such as muscle movement, breathing, heart rate, learning, and memory .

特性

IUPAC Name |

N-(4-acetylphenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8(2)12(15)13-11-6-4-10(5-7-11)9(3)14/h4-8H,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYFWHKFMKTHDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)

![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)